Cas no 904433-47-2 (7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)

7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one 化学的及び物理的性質
名前と識別子
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- 904433-47-2
- F3168-1153
- 7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
- AKOS001830905
- SCHEMBL1021772
- 7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
- 7-(4-ethoxybenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one
-
- インチ: 1S/C27H23NO5/c1-3-31-20-10-8-19(9-11-20)26(29)22-15-28(14-18-6-4-17(2)5-7-18)23-13-25-24(32-16-33-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3
- InChIKey: ZRSBJRDIGPXODD-UHFFFAOYSA-N
- ほほえんだ: O1COC2=CC3C(C(C(C4C=CC(=CC=4)OCC)=O)=CN(CC4C=CC(C)=CC=4)C=3C=C12)=O
計算された属性
- せいみつぶんしりょう: 441.15762283g/mol
- どういたいしつりょう: 441.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 750
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.1Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3168-1153-1mg |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F3168-1153-3mg |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA71355-10mg |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 10mg |
$291.00 | 2024-05-20 | ||
A2B Chem LLC | BA71355-1mg |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F3168-1153-10μmol |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F3168-1153-20μmol |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F3168-1153-5μmol |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F3168-1153-25mg |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F3168-1153-30mg |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F3168-1153-15mg |
7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
904433-47-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-oneに関する追加情報
Comprehensive Analysis of 7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one (CAS No. 904433-47-2)
The compound 7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one (CAS No. 904433-47-2) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including the 1,3-dioxolo and quinolin-8-one moieties, make it a promising candidate for applications in drug discovery and organic electronics. Researchers are particularly interested in its potential as a fluorescence probe or bioactive scaffold, aligning with current trends in precision medicine and smart materials.
In recent years, the demand for specialty chemicals like 904433-47-2 has surged due to advancements in high-throughput screening and computational chemistry. This compound's ethoxybenzoyl and methylphenyl substituents contribute to its lipophilicity, a critical factor in drug bioavailability—a hot topic in pharmacokinetics discussions. Its heterocyclic core also resonates with the growing interest in fragment-based drug design, as highlighted in popular queries like "how to optimize heterocyclic compounds for CNS penetration."
Synthetic routes to 7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one often involve Pd-catalyzed cross-coupling or multicomponent reactions, reflecting the industry's shift toward green chemistry principles. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, addressing common search terms such as "how to validate quinolinone derivatives." The compound's photophysical properties (λabs/λem) are frequently studied for OLED applications, connecting to trending searches about "organic semiconductors for flexible displays."
From a structure-activity relationship perspective, the 1,3-dioxolo[4,5-g]quinolin framework exhibits intriguing hydrogen-bonding capacity, making it relevant to protease inhibition studies—a subject dominating forums on targeted cancer therapies. Its methylphenylmethyl group enhances metabolic stability, a key consideration in medicinal chemistry optimization workflows. These attributes position CAS 904433-47-2 as a valuable reference compound in cheminformatics databases.
Ongoing investigations explore its potential as a molecular rotor for viscosity sensing, tapping into the booming diagnostic nanomaterials market. The ethoxybenzoyl moiety's conformational flexibility also sparks interest in allosteric modulator development, frequently searched in context of GPCR drug discovery. As regulatory agencies emphasize ICH Q3D elemental impurity guidelines, the compound's heavy metal-free synthesis protocols gain prominence.
In material science, the π-conjugated system of 7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one shows promise for organic photovoltaic devices, coinciding with global interest in renewable energy technologies. Its thermal stability (>300°C by TGA) meets industrial standards for high-performance polymers, addressing queries about "heat-resistant organic coatings." Patent analyses reveal growing IP activity around related fused polycyclic systems, particularly for optoelectronic applications.
Quality control protocols for CAS 904433-47-2 emphasize chiral purity assessments, responding to strict FDA guidelines on stereochemistry. The compound's logP (~3.2) and PSA (~50 Ų) values make it a frequent subject in ADMET prediction studies, correlating with searches for "BBB permeability prediction tools." Its crystallographic data (CCDC entries) are invaluable for molecular docking simulations—a technique revolutionizing virtual screening workflows.
Future research directions may explore its electrochemical properties for biosensor development or investigate structure-property relationships through QSAR modeling. With the rise of AI-driven drug discovery, standardized datasets featuring 904433-47-2 derivatives could significantly advance machine learning applications in small molecule design—addressing trending questions about "automated chemical synthesis planning."
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